

Mass Spectrometry of Tetracosane-d50: An In-Depth Technical Guide

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Compound of Interest

Compound Name: Tetracosane-d50

Cat. No.: B106040

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This technical guide provides a comprehensive overview of the mass spectrometry of **Tetracosane-d50** (perdeuterated tetracosane). **Tetracosane-d50** is a valuable tool in various analytical applications, particularly as an internal standard in gas chromatography-mass spectrometry (GC-MS) based methods.^[1] Its high molecular weight and deuteration provide a distinct mass spectrometric signature, making it well-suited for quantification of long-chain hydrocarbons and other analytes in complex matrices. This guide details the predicted electron ionization (EI) fragmentation pattern, a comprehensive experimental protocol for its analysis, and visual representations of the fragmentation pathways and analytical workflow.

Predicted Electron Ionization (EI) Mass Spectrum of Tetracosane-d50

Under electron ionization, long-chain n-alkanes undergo characteristic fragmentation, producing a series of alkyl carbocations ($[C_nH_{2n+1}]^+$) that appear at intervals of 14 Da, corresponding to the loss of methylene ($-CH_2-$) groups.^{[2][3]} For **Tetracosane-d50** ($C_{24}D_{50}$), a similar pattern is expected, with the key difference being the mass of the fragments due to the presence of deuterium instead of hydrogen. The molecular ion peak ($M^{+\bullet}$) for **Tetracosane-d50** is anticipated at a mass-to-charge ratio (m/z) of 388.96.^[4]

The fragmentation of the perdeuterated chain will result in a series of deuterated alkyl carbocations ($[C_nD_{2n+1}]^+$). The mass difference between consecutive major fragments will be

16 Da, corresponding to the loss of a deuterated methylene (-CD₂-) group. The C-D bond is stronger than the C-H bond, a phenomenon known as the kinetic isotope effect.^{[5][6]} This may influence the relative abundances of the fragment ions, potentially leading to a less extensive fragmentation compared to its non-deuterated counterpart. However, the overall pattern of fragmentation is expected to be similar.

Predicted Quantitative Data

The following table summarizes the predicted m/z values for the molecular ion and major fragment ions of **Tetracosane-d50**. The relative abundance is a qualitative prediction based on the typical mass spectra of long-chain alkanes, where mid-chain fragments are often more abundant.

Ion Formula	Predicted m/z	Predicted Relative Abundance
[C ₂₄ D ₅₀] ⁺	388.96	Low
[C ₂₃ D ₄₇] ⁺	357.91	Low
[C ₂₂ D ₄₅] ⁺	341.88	Low
...
[C ₅ D ₁₁] ⁺	81.14	High
[C ₄ D ₉] ⁺	65.11	High
[C ₃ D ₇] ⁺	49.08	Moderate
[C ₂ D ₅] ⁺	33.06	Moderate
[CD ₃] ⁺	17.03	Low

Experimental Protocol for GC-MS Analysis

This section provides a detailed methodology for the analysis of **Tetracosane-d50** using gas chromatography-mass spectrometry. This protocol is based on established methods for long-chain alkanes and can be adapted for various research applications.^{[7][8][9]}

Sample Preparation

- **Standard Solution Preparation:** Accurately weigh a known amount of **Tetracosane-d50** and dissolve it in a high-purity volatile organic solvent such as hexane or dichloromethane to prepare a stock solution of approximately 1 mg/mL.
- **Working Solutions:** Prepare a series of working standard solutions by serial dilution of the stock solution to the desired concentration range (e.g., 1-100 µg/mL).^[7]
- **Sample Matrix:** If used as an internal standard, spike the appropriate volume of the **Tetracosane-d50** working solution into the sample prior to extraction and cleanup.

Gas Chromatography (GC) Conditions

Parameter	Recommended Setting
Injector Type	Split/Splitless
Injector Temperature	300 °C
Injection Volume	1 µL
Injection Mode	Splitless
Carrier Gas	Helium (99.999% purity)
Flow Rate	1.0 mL/min (Constant Flow)
Column	Non-polar capillary column (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness
Oven Temperature Program	Initial: 100 °C, hold for 2 minRamp: 10 °C/min to 320 °CHold: 10 min

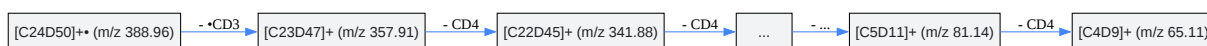
Mass Spectrometry (MS) Conditions

Parameter	Recommended Setting
Ionization Mode	Electron Ionization (EI)
Electron Energy	70 eV
Ion Source Temperature	230 °C
Quadrupole Temperature	150 °C
Transfer Line Temperature	325 °C
Acquisition Mode	Full Scan
Scan Range	m/z 40-500
Solvent Delay	5 min

Visualizations

Predicted Fragmentation Pathway of Tetracosane-d50

The following diagram illustrates the predicted electron ionization fragmentation pathway of **Tetracosane-d50**, leading to the formation of a series of deuterated alkyl carbocations.

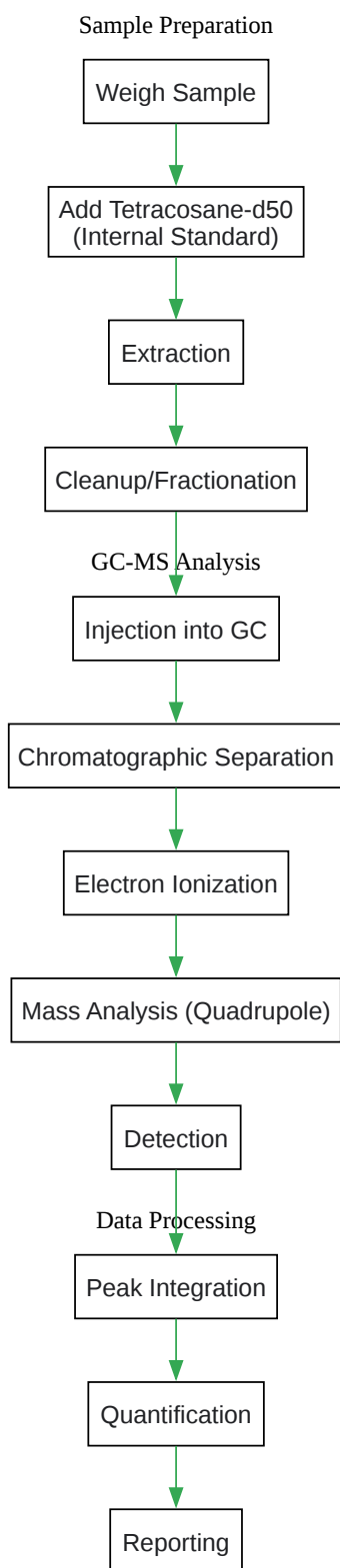


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Caption: Predicted EI fragmentation of **Tetracosane-d50**.

Experimental Workflow for GC-MS Analysis

This diagram outlines the typical workflow for the analysis of a sample containing **Tetracosane-d50** using GC-MS.



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Caption: GC-MS analytical workflow for **Tetracosane-d50**.

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